molecular formula C14H16N4O5S2 B536851 3-methoxy-N-[5-(morpholin-4-ylsulfonyl)-1,3,4-thiadiazol-2-yl]benzamide

3-methoxy-N-[5-(morpholin-4-ylsulfonyl)-1,3,4-thiadiazol-2-yl]benzamide

Cat. No. B536851
M. Wt: 384.4 g/mol
InChI Key: XQEPRBSXMBWBMG-UHFFFAOYSA-N
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Description

NCGC00120943 is an agonist for human Resolvin D1 Receptor DRV1 with pro-resolving functions.

Scientific Research Applications

Photodynamic Therapy Application

  • Zinc Phthalocyanine Derivatives : A study explored zinc phthalocyanines substituted with benzenesulfonamide derivative groups, including a structure related to 3-methoxy-N-[5-(morpholin-4-ylsulfonyl)-1,3,4-thiadiazol-2-yl]benzamide. These compounds have shown potential in photodynamic therapy, particularly for cancer treatment, due to their high singlet oxygen quantum yield and good fluorescence properties (Pişkin, Canpolat, & Öztürk, 2020).

Antiproliferative and Antimicrobial Properties

  • Schiff Bases from 1,3,4-thiadiazole : A series of Schiff bases derived from 1,3,4-thiadiazole compounds, similar in structure to the chemical , were synthesized and demonstrated significant antiproliferative and antimicrobial activities. Some compounds showed strong antimicrobial activity against certain bacteria and exhibited cytotoxicity on cancer cell lines, suggesting potential as chemotherapeutic agents (Gür et al., 2020).

Anticonvulsant Agents

  • Thiadiazolyl and Thiazolidinonyl Quinazolin-4(3H)-ones : Compounds with a thiadiazol-2-yl structure, akin to the compound , were synthesized and evaluated for anticonvulsant activity. Among these, certain compounds demonstrated significant effectiveness, suggesting their potential use as anticonvulsant agents (Archana, Srivastava, & Kumar, 2002).

Anti-Inflammatory and Analgesic Agents

  • Benzodifuranyl and Thiazolopyrimidines : Novel benzodifuranyl compounds containing the thiadiazole moiety were synthesized and displayed significant anti-inflammatory and analgesic activities. This finding suggests the therapeutic potential of such compounds in managing pain and inflammation (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Nematocidal Activity

  • Oxadiazole Derivatives with Thiadiazole Amide : A study on oxadiazole derivatives containing a thiadiazole amide group, similar in structure to the compound , showed promising nematocidal activity against certain nematodes. This suggests potential agricultural applications in controlling nematode pests (Liu, Wang, Zhou, & Gan, 2022).

PI3K Inhibitors and Anticancer Agents

  • Sulfonamino-Benzamides as PI3K Inhibitors : Research on compounds structurally related to 3-methoxy-N-[5-(morpholin-4-ylsulfonyl)-1,3,4-thiadiazol-2-yl]benzamide demonstrated potent antiproliferative activities and acted as PI3K inhibitors. These findings highlight their potential as anticancer agents (Shao et al., 2014).

properties

Product Name

3-methoxy-N-[5-(morpholin-4-ylsulfonyl)-1,3,4-thiadiazol-2-yl]benzamide

Molecular Formula

C14H16N4O5S2

Molecular Weight

384.4 g/mol

IUPAC Name

3-Methoxy-N-(5-morpholin-4-ylsulfonyl-1,3,4-thiadiazol-2-yl)benzamide

InChI

InChI=1S/C14H16N4O5S2/c1-22-11-4-2-3-10(9-11)12(19)15-13-16-17-14(24-13)25(20,21)18-5-7-23-8-6-18/h2-4,9H,5-8H2,1H3,(H,15,16,19)

InChI Key

XQEPRBSXMBWBMG-UHFFFAOYSA-N

SMILES

O=C(NC1=NN=C(S(=O)(N2CCOCC2)=O)S1)C3=CC=CC(OC)=C3

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC2=NN=C(S2)S(=O)(=O)N3CCOCC3

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

NCGC-00120943;  NCGC 00120943;  NCGC00120943;  C1A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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